REACTION_CXSMILES
|
C[O-].[Na+].[C:4]([O:12]CC)(=O)[CH2:5][C:6]([O:8]CC)=O.[F:15][C:16]([F:25])([F:24])[CH:17]1[CH2:22][CH2:21][NH:20][C:19]([NH2:23])=[N:18]1.Cl>CO.O>[OH:8][C:6]1[N:23]=[C:19]2[NH:18][CH:17]([C:16]([F:25])([F:15])[F:24])[CH2:22][CH2:21][N:20]2[C:4](=[O:12])[CH:5]=1 |f:0.1|
|
Name
|
sodium methoxide
|
Quantity
|
62.1 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
340 mL
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
59.5 g
|
Type
|
reactant
|
Smiles
|
FC(C1N=C(NCC1)N)(F)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated at 100° C. until a clear solution
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
ADDITION
|
Details
|
are then added to the reaction medium
|
Type
|
CUSTOM
|
Details
|
The mixture obtained
|
Type
|
TEMPERATURE
|
Details
|
is maintained at 100° C. for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is evaporated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
obtained, to pH=5-6
|
Type
|
CUSTOM
|
Details
|
The suspension obtained
|
Type
|
FILTRATION
|
Details
|
is filtered through a sinter funnel
|
Type
|
WASH
|
Details
|
the insoluble matter is rinsed with acetonitrile
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1N=C2N(C(C1)=O)CCC(N2)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 68.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |